
3-Azido-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-2-methylquinoline is a heterocyclic aromatic compound that features a quinoline core structure substituted with an azido group at the third position and a methyl group at the second position. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The azido group, although not naturally occurring, is highly versatile and has found significant use in various branches of chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-methylquinoline typically involves the nucleophilic substitution of a halogenated quinoline derivative with sodium azide. One common method includes the reaction of 2-bromo-3-methylquinoline with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Azido-2-methylquinoline undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium azide, DMF or DMSO as solvents.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products:
Reduction: 3-Amino-2-methylquinoline.
Substitution: Various substituted quinoline derivatives.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
3-Azido-2-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-Azido-2-methylquinoline depends on its specific application. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective labeling of biomolecules without interfering with native biological processes. The quinoline core can interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects .
Comparación Con Compuestos Similares
3-Acetylquinoline: Known for its antimicrobial and anticancer activities.
3-Aminoquinoline: Used in the synthesis of antimalarial drugs.
2-Methylquinoline: A precursor for various quinoline derivatives with biological activities
Uniqueness: 3-Azido-2-methylquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and versatility. This makes it a valuable compound for applications in bioorthogonal chemistry and the synthesis of complex molecules .
Propiedades
Número CAS |
107468-24-6 |
|---|---|
Fórmula molecular |
C10H8N4 |
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
3-azido-2-methylquinoline |
InChI |
InChI=1S/C10H8N4/c1-7-10(13-14-11)6-8-4-2-3-5-9(8)12-7/h2-6H,1H3 |
Clave InChI |
BRSXVWHUZPOWIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C=C1N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


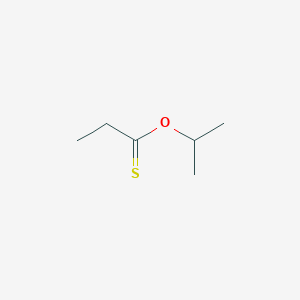
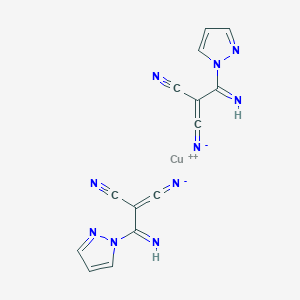
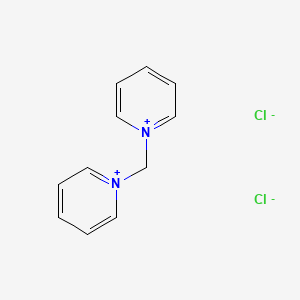
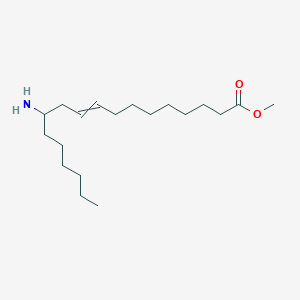

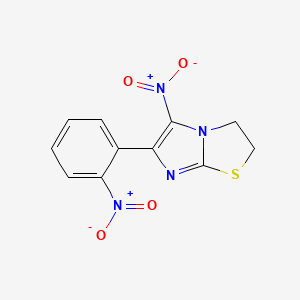
![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
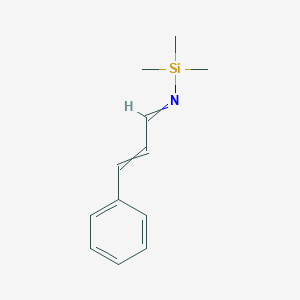
![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)


